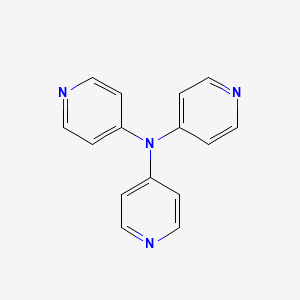

Tri(pyridin-4-yl)amine

Descripción general

Descripción

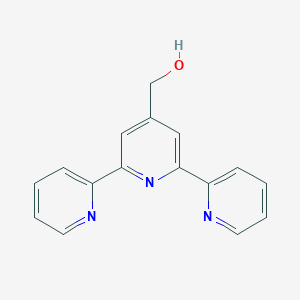

Tri(pyridin-4-yl)amine is a chemical compound with the formula C15H12N4. It has a molecular weight of 248.28 .

Synthesis Analysis

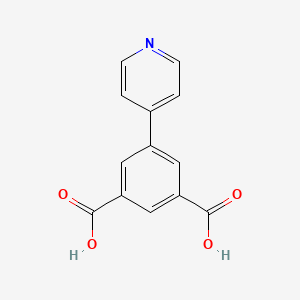

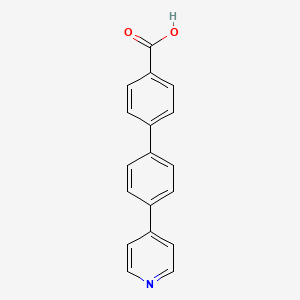

A general synthesis method for this compound involves a condensation reaction of 4-pyridinecarboxylic acid with 1-amino-4-pyridone to form 1-amino-4-pyridylcarboxylic acid. This is then condensed with ammonia or trimethylamine at low temperatures using thionyl chloride or dichloromethane as a solvent .Molecular Structure Analysis

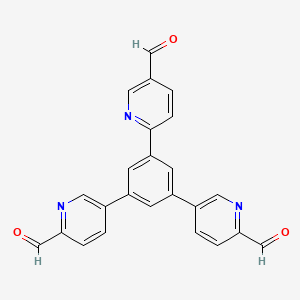

The molecular structure of this compound has been studied in various papers . The crystal structure of a related compound, tris(4-(pyridin-4-yl)phenyl)amine, has been reported .Chemical Reactions Analysis

This compound has been used in the synthesis of a multifunctional coordination framework, [Mn(NPy3)Cl·3MeOH·DMF]n, which contains the redox-active tris(4-(pyridine-4-yl)phenyl)amine ligand (NPy3). The redox properties of the framework were investigated, and the oxidized state of the framework was generated chemically and spectroelectrochemically .Physical and Chemical Properties Analysis

This compound has a predicted density of 1.239±0.06 g/cm3 and a predicted boiling point of 427.2±25.0 °C . It is soluble in most organic solvents such as ether, ethanol, and dichloromethane, and slightly soluble in water .Aplicaciones Científicas De Investigación

1. Metal-Organic Frameworks (MOFs)

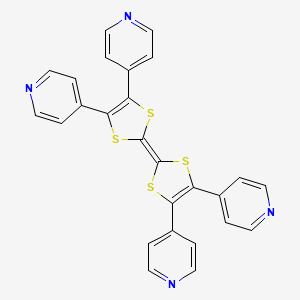

- Magnetization Enhancement : A study by Gao et al. (2022) synthesized a copper-based MOF using tri(pyridin-4-yl)amine that exhibited a radical-actuated coloration phenomenon. This MOF showed a significant increase in magnetization (32%) at room temperature upon light irradiation, the largest enhancement among radical-based photochromic systems (Gao et al., 2022).

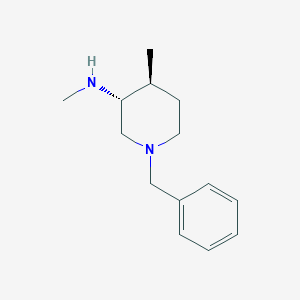

2. Catalysis

- Aminomethylation Reactions : Haruki Nagae et al. (2015) reported that group 3 metal triamido complexes, including yttrium and gadolinium, catalyzed the ortho-C-H bond addition of pyridine derivatives, such as this compound, into nonactivated imines. This reaction resulted in the formation of aminomethylated products, enhancing catalytic activity (Nagae et al., 2015).

3. Electrochemical and Optical Properties

- Redox-Active Ligands in MOFs : Hua et al. (2013) developed a redox-active ligand, Npy3, that was incorporated into a Cu(II) coordination framework. This framework could undergo chemical oxidation, demonstrating significant potential in developing multifunctional frameworks (Hua et al., 2013).

Mecanismo De Acción

Target of Action

Tri(pyridin-4-yl)amine is a versatile compound that is often used as an intermediate in organic synthesis . It is also used as a ligand, participating in metal-catalyzed reactions . The primary targets of this compound are therefore the reactants in these chemical reactions.

Mode of Action

The mode of action of this compound is primarily through its interaction with other reactants in a chemical reaction. As a ligand, it can bind to metal ions and form coordination complexes . This interaction can facilitate various chemical reactions, including those involved in the synthesis of biologically active compounds .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the particular chemical reactions it is involved in. As an intermediate in organic synthesis, it can be part of numerous different pathways, leading to a wide variety of end products .

Pharmacokinetics

As a chemical used in synthesis, it’s likely that its bioavailability and pharmacokinetics would depend heavily on the specific context of its use, including factors like the presence of other chemicals and the conditions of the reaction .

Result of Action

The result of this compound’s action is the facilitation of chemical reactions, leading to the production of desired end products. In the context of organic synthesis, this could be a wide variety of different compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of other reactants, and the specific conditions of the reaction .

Safety and Hazards

Propiedades

IUPAC Name |

N,N-dipyridin-4-ylpyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4/c1-7-16-8-2-13(1)19(14-3-9-17-10-4-14)15-5-11-18-12-6-15/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGVLYLXTUFIOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N(C2=CC=NC=C2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

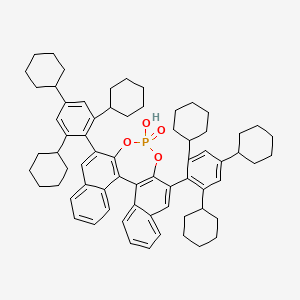

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[fluorene-9,9'-xanthene]](/img/structure/B3069175.png)